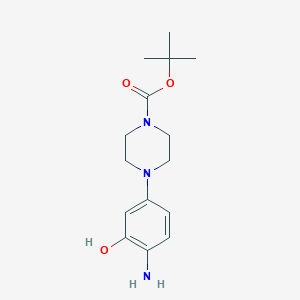
(S)-2-Amino-6-((((2R,3S,4R,5R)-2,3,4,5-tetrahydroxytetrahydro-2H-pyran-2-YL)methyl)amino)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-6-((((2R,3S,4R,5R)-2,3,4,5-tetrahydroxytetrahydro-2H-pyran-2-YL)methyl)amino)hexanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino acid backbone and a tetrahydroxytetrahydropyran moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-6-((((2R,3S,4R,5R)-2,3,4,5-tetrahydroxytetrahydro-2H-pyran-2-YL)methyl)amino)hexanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetrahydroxytetrahydropyran moiety: This can be achieved through a series of hydroxylation reactions on a suitable pyran precursor.
Amino acid backbone synthesis: The amino acid backbone can be synthesized using standard peptide synthesis techniques.
Coupling of the two moieties: The final step involves coupling the tetrahydroxytetrahydropyran moiety with the amino acid backbone under specific reaction conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the hydroxylation steps and automated peptide synthesizers for the amino acid backbone synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-6-((((2R,3S,4R,5R)-2,3,4,5-tetrahydroxytetrahydro-2H-pyran-2-YL)methyl)amino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the tetrahydroxytetrahydropyran moiety can be oxidized to form ketones or aldehydes.
Reduction: The amino groups can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO₄ can be used under mild conditions.
Reduction: Reducing agents like LiAlH₄ or NaBH₄ are commonly used.
Substitution: Reagents like SOCl₂ or PBr₃ can be used to substitute hydroxyl groups with halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can yield primary or secondary amines.
Aplicaciones Científicas De Investigación
(S)-2-Amino-6-((((2R,3S,4R,5R)-2,3,4,5-tetrahydroxytetrahydro-2H-pyran-2-YL)methyl)amino)hexanoic acid has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme-substrate interactions.
Medicine: It may have potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-6-((((2R,3S,4R,5R)-2,3,4,5-tetrahydroxytetrahydro-2H-pyran-2-YL)methyl)amino)hexanoic acid involves its interaction with specific molecular targets. The tetrahydroxytetrahydropyran moiety can form hydrogen bonds with target molecules, while the amino acid backbone can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Propiedades
Fórmula molecular |
C12H24N2O7 |
|---|---|
Peso molecular |
308.33 g/mol |
Nombre IUPAC |
(2S)-2-amino-6-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]hexanoic acid |
InChI |
InChI=1S/C12H24N2O7/c13-7(11(18)19)3-1-2-4-14-6-12(20)10(17)9(16)8(15)5-21-12/h7-10,14-17,20H,1-6,13H2,(H,18,19)/t7-,8+,9+,10-,12+/m0/s1 |
Clave InChI |
ILTPZXUNQYGXOJ-TYCYOEEFSA-N |
SMILES isomérico |
C1[C@H]([C@H]([C@@H]([C@](O1)(CNCCCC[C@@H](C(=O)O)N)O)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)(CNCCCCC(C(=O)O)N)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone](/img/structure/B13863271.png)
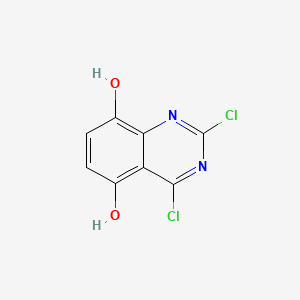
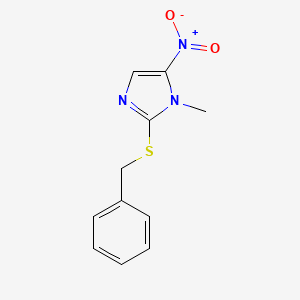
![N-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B13863285.png)
![(Alphas,2S,3R)-5-carboxy-4-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-3,4-dihydro-alpha-[(1R)-1-hydroxyethyl]-3-methyl-2H-pyrrole-2-acetic acid](/img/structure/B13863301.png)
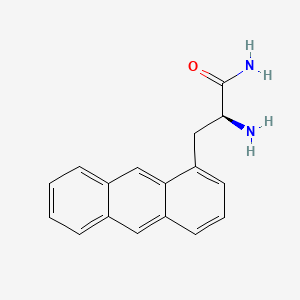
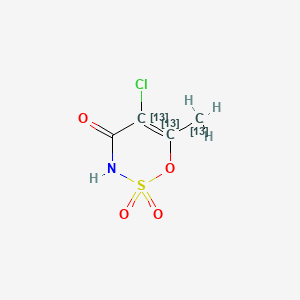
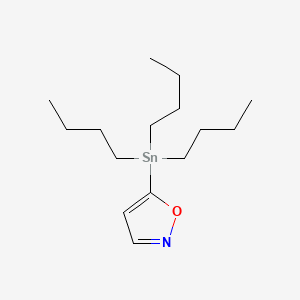
![N{2-[4-(7-chloroquinolin-4-yl)piperzine-1-yl]-4,5-dihydroxy-6-(hydroxmethyl)oxan-3-yl}acetamide](/img/structure/B13863320.png)


![tert-butyl N-[3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]propyl]carbamate](/img/structure/B13863331.png)
